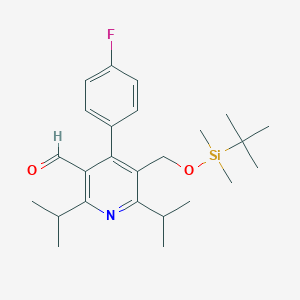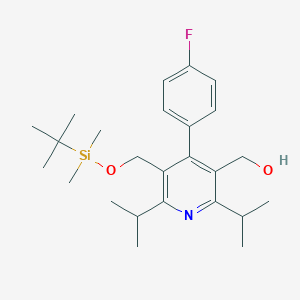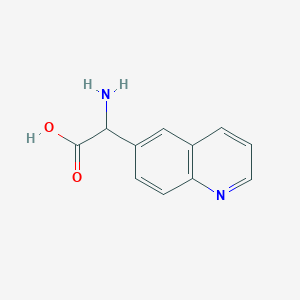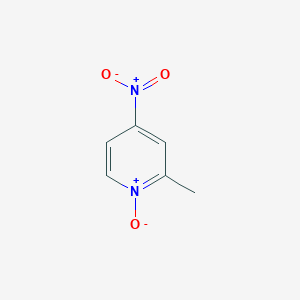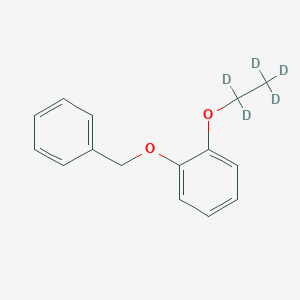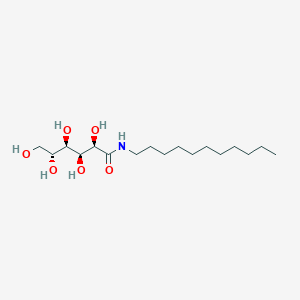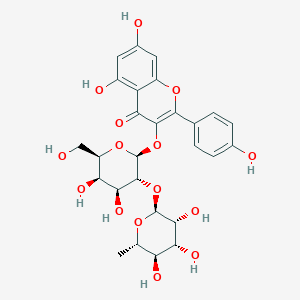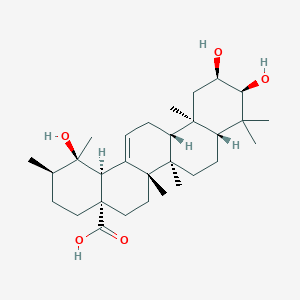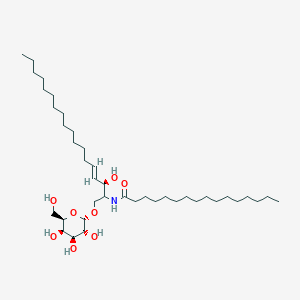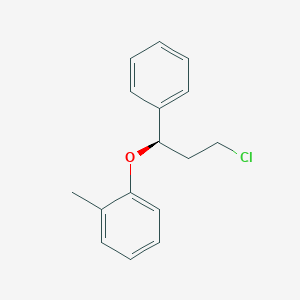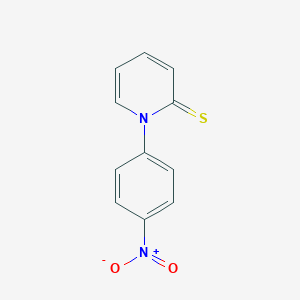
1-(4-Nitrophenyl)pyridine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)pyridine-2-thione, also known as 4-nitrophenyl-2-pyridinethiol, is a chemical compound that has been widely used in scientific research. This compound is a thiol derivative of pyridine and has been used in various studies due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)pyridine-2-thione is based on its ability to react with thiols. The compound undergoes a thiol-disulfide exchange reaction with thiols to form a highly fluorescent product. This reaction is reversible, and the fluorescence intensity can be used to monitor the concentration of thiols in biological systems.
Effets Biochimiques Et Physiologiques
1-(4-Nitrophenyl)pyridine-2-thione has been shown to have minimal toxicity and does not have any significant physiological effects. However, its ability to react with thiols makes it a useful tool for studying the role of thiols in biological systems. Additionally, the compound has been used in the development of new drugs and therapies for various diseases such as cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(4-Nitrophenyl)pyridine-2-thione in lab experiments is its high sensitivity and selectivity towards thiols. The compound has been used in various assays for the detection of thiols in biological samples. However, one of the limitations of using this compound is its relatively low water solubility, which can limit its use in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 1-(4-Nitrophenyl)pyridine-2-thione in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection of other biomolecules such as amino acids and peptides. Another potential direction is the use of this compound in the development of new drugs and therapies for various diseases. Additionally, the compound can be used in the development of new metal complexes for various applications such as catalysis and sensing.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)pyridine-2-thione is a useful compound that has been widely used in scientific research. Its ability to react with thiols makes it a useful tool for studying the role of thiols in biological systems. Additionally, the compound has been used in the development of new drugs and therapies for various diseases. There are several potential future directions for the use of this compound in scientific research, and further studies are needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of 1-(4-Nitrophenyl)pyridine-2-thione can be achieved through various methods. One of the most common methods is the reaction of 1-(4-Nitrophenyl)pyridine-2-thionel isothiocyanate with pyridine-2-thiol. This reaction takes place in the presence of a base such as triethylamine or pyridine. The reaction is carried out at room temperature, and the product is obtained through simple filtration and recrystallization.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)pyridine-2-thione has been widely used in scientific research due to its unique properties. This compound has been used as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a substrate for the detection of enzymes such as thioredoxin reductase and glutathione reductase. Additionally, 1-(4-Nitrophenyl)pyridine-2-thione has been used as a ligand in the synthesis of metal complexes for various applications such as catalysis and sensing.
Propriétés
Numéro CAS |
103983-87-5 |
|---|---|
Nom du produit |
1-(4-Nitrophenyl)pyridine-2-thione |
Formule moléculaire |
C11H8N2O2S |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)pyridine-2-thione |
InChI |
InChI=1S/C11H8N2O2S/c14-13(15)10-6-4-9(5-7-10)12-8-2-1-3-11(12)16/h1-8H |
Clé InChI |
JQWSROIPRDABNL-UHFFFAOYSA-N |
SMILES |
C1=CC(=S)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=S)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonymes |
2(1H)-Pyridinethione, 1-(4-nitrophenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



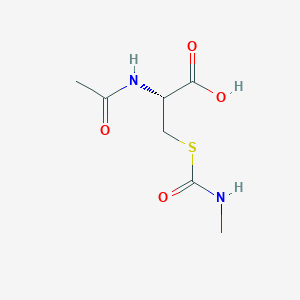
![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
